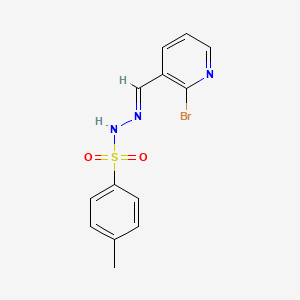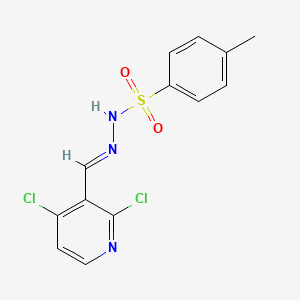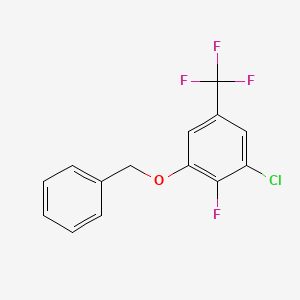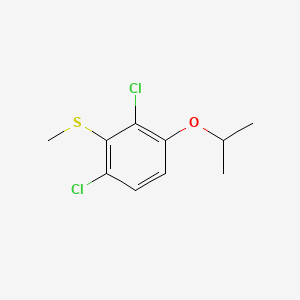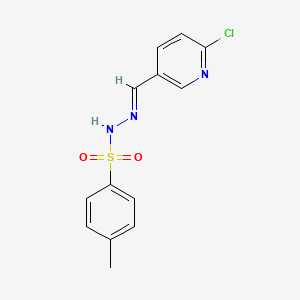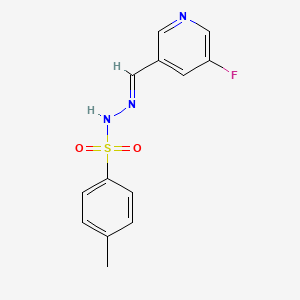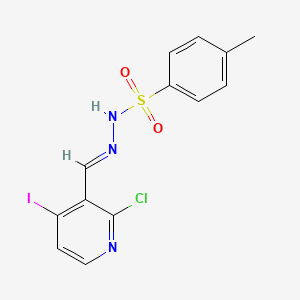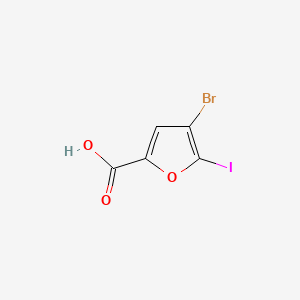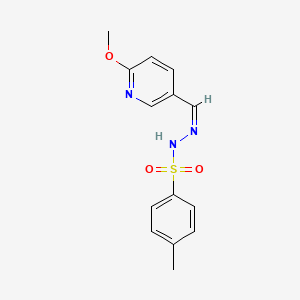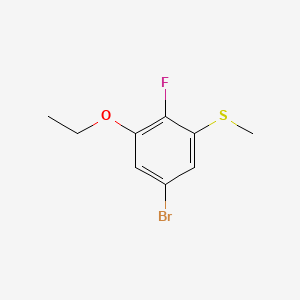
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane” is a complex organic molecule. It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .
Synthesis Analysis
The synthesis of this compound and similar ones often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is complex and detailed. It contains a fluorine atom and a carbon-containing pyridine structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and can be complex. For example, the synthesis of pyridalyl, a compound related to TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .作用机制
实验室实验的优点和局限性
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is a non-toxic compound, making it safe for use in laboratory experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its reactivity can vary depending on the conditions, making it difficult to predict the outcome of a reaction.
未来方向
The potential future directions for (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane are numerous. For example, it could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs and treatments for various diseases. Additionally, it could be used to develop new analytical methods for detecting and quantifying compounds in a sample. Furthermore, it could be used to create new materials with unique properties, such as high thermal and electrical conductivity. Finally, it could be used to study the mechanism of action of other compounds, such as drugs and toxins.
合成方法
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane can be synthesized from a variety of starting materials, including trifluoromethyl phenol, 3-methoxy-4-fluorophenol, and 4-fluorophenylmethylsulfanyl. The synthesis of this compound involves the formation of an intermediate, which is then reacted with a base to form the desired product. The most commonly used base is sodium hydroxide, although other bases such as potassium hydroxide and lithium hydroxide can also be used. The reaction is typically carried out in an inert atmosphere and is often conducted at room temperature.
科学研究应用
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane has been studied for its potential applications in scientific research. It has been used in a variety of fields, including organic chemistry, analytical chemistry, and biochemistry. In organic chemistry, this compound is used as a reagent for the synthesis of other organic compounds. In analytical chemistry, it is used to detect and quantify trace amounts of compounds in a sample. In biochemistry, it is used to study the structure and function of proteins, as well as to study the mechanism of action of enzymes.
属性
IUPAC Name |
2-fluoro-3-methoxy-1-methylsulfanyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4OS/c1-14-8-5(9(11,12)13)3-4-6(15-2)7(8)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQGPFVZPHWGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)SC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


